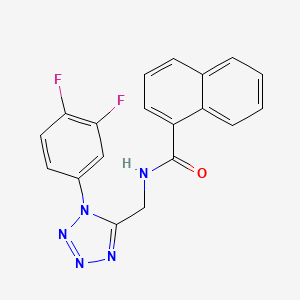
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H13F2N5O and its molecular weight is 365.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring, a difluorophenyl group, and a naphthamide moiety. The synthesis typically involves multiple steps:
- Formation of the Tetrazole Ring : The tetrazole is synthesized via a cycloaddition reaction between an azide and a nitrile, often using 3,4-difluorobenzonitrile and sodium azide in the presence of a catalyst like zinc chloride.
- Alkylation : The resulting tetrazole derivative is alkylated with suitable agents (e.g., bromomethyl compounds) under basic conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole ring mimics carboxylate groups, allowing it to bind to enzyme active sites. This binding can inhibit enzymatic activity associated with various diseases.
- Receptor Interaction : The difluorophenyl group enhances hydrophobic interactions and potential halogen bonding, increasing the compound's affinity for biological receptors.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown effective inhibition against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activities against various bacterial strains, making them candidates for further development as antibacterial agents .
Case Study 1: Anticancer Efficacy
In a study published in Chemistry and Biological Activity, researchers synthesized several derivatives of the tetrazole-containing naphthamide and evaluated their cytotoxicity against different cancer cell lines. Notably, one derivative demonstrated significant potency against MCF-7 cells with an IC50 value of 27.3 μM, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of naphthamide derivatives against common pathogens. The results showed that certain derivatives exhibited moderate activity comparable to established antibiotics like Streptomycin, suggesting their utility in treating infections .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O/c20-16-9-8-13(10-17(16)21)26-18(23-24-25-26)11-22-19(27)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGWTMCQAVZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














